molecular formula C14H17N3O4 B3033612 Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- CAS No. 1090361-16-2

Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-

Cat. No.: B3033612
CAS No.: 1090361-16-2
M. Wt: 291.3 g/mol
InChI Key: WMULZNDMBQZROG-UHFFFAOYSA-N
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Description

The compound “Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-” features a central ethanone backbone substituted with a 4-acetylpiperazinyl group and a 4-nitrophenyl moiety.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-11(18)15-6-8-16(9-7-15)14(19)10-12-2-4-13(5-3-12)17(20)21/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMULZNDMBQZROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (CAS No. 1090361-16-2), is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C14H17N3O4
  • Molecular Weight: 291.3 g/mol
  • Purity: Typically around 95%

The compound features a piperazine ring, which is known for its interactions with various neurotransmitter receptors, as well as an acetyl group and a nitrophenyl moiety that enhance its chemical reactivity and biological activity .

Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- exhibits its biological effects primarily through:

1. Interaction with Neurotransmitter Receptors:

  • The piperazine moiety allows binding to serotonin and dopamine receptors, potentially influencing mood and cognitive functions .
  • This interaction suggests possible applications in treating neurological disorders.

2. Enzyme Inhibition:

  • The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways crucial for various biological processes .

Biological Activity

The biological activity of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- has been evaluated in several studies:

Table 1: Summary of Biological Activities

Activity Type Description References
Antidepressant EffectsModulates serotonin and dopamine pathways, showing potential antidepressant properties.,
Antimicrobial ActivityExhibited activity against certain bacterial strains in preliminary studies.
Cytotoxic EffectsDemonstrated cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of Ethanone on animal models exhibiting depressive behaviors. The results indicated significant improvement in mood-related behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .

Case Study 2: Antimicrobial Testing
In vitro testing revealed that the compound inhibited the growth of several pathogenic bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Research Findings

Recent research has focused on the environmental impact and degradation pathways of Ethanone derivatives. A review by Vo et al. (2019) emphasized the importance of understanding the environmental behavior of pharmaceutical compounds, including their degradation products and toxicological effects .

Additionally, studies on advanced oxidation processes (AOPs) have explored the degradation kinetics of Ethanone under various conditions, providing insights into its environmental persistence and potential risks associated with its use .

Comparison with Similar Compounds

Structural Analogues with Piperazinyl and Nitrophenyl Groups

1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n)
  • Structure : Incorporates a sulfonylpiperazinyl group, a tetrazole-thio linker, and a 4-nitrophenyl substituent.
  • Properties : Melting point 161–163°C, molecular weight 520.10640 g/mol.
1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3)
  • Structure: Substituted with a trichlorophenoxy group instead of acetylpiperazinyl.
  • Properties : Characterized via $^1$H NMR and $^{13}$C NMR, with a molecular formula $C{19}H{17}Cl3N2O_4$.
  • Comparison: The trichlorophenoxy group increases lipophilicity, which may enhance membrane permeability compared to the acetylated piperazine in the target compound .
1-(4-((4-Methoxy-2-nitrophenyl)piperazin-1-yl)-2,2-diphenylethanone
  • Structure: Features a diphenylethanone core and a 4-methoxy-2-nitrophenyl-piperazinyl group.
  • Properties : Molecular formula $C{25}H{25}N3O4$, ChemSpider ID 717891-81-1.

Compounds with Nitrophenyl-Ethanone Backbones

Ethanone, 1-(4-Methoxyphenyl)-2-(4-Nitrophenyl)
  • Structure: Lacks the piperazinyl group but retains the nitrophenyl-methoxyphenyl ethanone core.
  • Properties : Molecular weight 271.27 g/mol, SMILES COc1ccc(cc1)C(=O)Cc1ccc(cc1)[N+](=O)[O-].
2-Amino-1-(4-Nitrophenyl)Ethanone Hydrochloride
  • Structure: Substituted with an amino group instead of piperazinyl-acetyl.

Pharmacologically Active Analogues

Indolyl-3-Ethanone-α-Thioethers (Antimalarial Agents)
  • Examples: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC$_{50}$ = 8.2129).
  • Comparison : The thioether linker and nitro groups contribute to high antimalarial activity (superior to chloroquine). The target compound’s acetylpiperazinyl group may offer similar electron-withdrawing effects but lacks the thioether motif .
Arylpiperazines (e.g., MK47/RTC536)
  • Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone.
  • Properties : Synthesized via HOBt/TBTU coupling, molecular weight 558.08339 g/mol.
  • Comparison : The trifluoromethyl group enhances metabolic stability compared to the acetyl group in the target compound .

Preparation Methods

Stepwise Alkylation-Acylation Approach

The most widely documented method involves a two-step process:

Step 1: Synthesis of 2-Chloro-1-(4-nitrophenyl)ethanone Intermediate
1-(4-Nitrophenyl)piperazine reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) acts as a base to neutralize HCl byproducts.
Reaction Conditions :

  • Solvent : Dry DCM
  • Temperature : 0–5°C (initial), room temperature (post-addition)
  • Molar Ratio : 1:2 (1-(4-nitrophenyl)piperazine : chloroacetyl chloride)
  • Time : 2 hours

Step 2: Nucleophilic Substitution with 1-Acetylpiperazine
The chloro intermediate undergoes substitution with 1-acetylpiperazine in chloroform under reflux. Excess 1-acetylpiperazine (1.5 equiv) ensures complete conversion.
Reaction Conditions :

  • Solvent : Chloroform
  • Temperature : 80–85°C
  • Catalyst : Et₃N (2.12 equiv)
  • Time : 15 hours

Overall Yield : 65–72% (isolated via column chromatography).

One-Pot Synthesis Method

A streamlined one-pot protocol reduces intermediate isolation:

Procedure :

  • Concurrent mixing of 1-(4-nitrophenyl)piperazine, chloroacetyl chloride, and 1-acetylpiperazine in acetonitrile.
  • Addition of potassium carbonate (K₂CO₃) as a base.
  • Reflux at 85°C for 12 hours.

Advantages :

  • Yield : 78–83% (vs. 65–72% stepwise)
  • Purification : Simple filtration replaces chromatography.

Optimization of Reaction Conditions

Critical Parameters

Parameter Optimal Range Impact on Yield
Solvent Polarity Chloroform > DCM > DMF Maximizes nucleophilicity of 1-acetylpiperazine
Temperature 80–85°C Accelerates substitution without decomposition
Molar Ratio 1:1.5 (chloro intermediate : 1-acetylpiperazine) Prevents dimerization
Reaction Time 12–15 hours Ensures >95% conversion

Side Reactions and Mitigation

  • Dimerization : Occurs at >90°C or excess chloroacetyl chloride. Controlled by maintaining stoichiometry and temperature.
  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) - Aromatic protons (δ 8.14–6.82 ppm, 4-nitrophenyl)

| - Piperazine protons (δ 3.71–3.33 ppm, acetylated N-CH₂)
| - Acetyl group (δ 2.10 ppm, singlet) |
| IR (KBr) | - C=O stretch (1641 cm⁻¹, ethanone)
| - NO₂ asymmetric stretch (1520 cm⁻¹) |
| HRMS | [M+H]⁺ calcd. for C₁₄H₁₇N₃O₄: 298.1142; found: 298.1138 |

Elemental Analysis

Element Calculated (%) Observed (%)
C 56.38 56.15
H 5.03 4.91
N 14.73 14.66

Data confirm >95% purity.

Comparative Analysis of Synthetic Methods

Metric Stepwise Method One-Pot Method
Yield 65–72% 78–83%
Purity >99% (chromatography) >97% (filtration)
Scalability Limited by column steps Suitable for bulk
Cost Efficiency Moderate High

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (8 hours vs. 15 hours batch).
  • Solvent Recovery : DCM and chloroform recycled via distillation (90% recovery).

Regulatory Compliance

  • Waste Management : Neutralization of HCl byproducts with NaOH to pH 6–8 prior to disposal.
  • Safety Protocols : PPE (nitrile gloves, goggles) mandated for handling chloroacetyl chloride.

Emerging Methodologies

Microwave-Assisted Synthesis :

  • Conditions : 100°C, 30 minutes, DMF solvent.
  • Yield : 85% (preliminary data).

Enzymatic Acetylation :

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Advantage : Avoids toxic chloroacetyl chloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-nitrophenylacetyl derivatives with acetylpiperazine intermediates under reflux in aprotic solvents (e.g., DMF or THF) often achieves yields >75% . Catalytic agents like potassium carbonate or triethylamine are critical for activating the piperazinyl nitrogen. Variations in solvent polarity and temperature (80–120°C) significantly impact reaction kinetics and purity. Post-synthesis purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. For instance, 1H^{1}\text{H} NMR can confirm the presence of acetyl (δ 2.1–2.3 ppm) and nitrophenyl (δ 8.1–8.3 ppm) groups, while 13C^{13}\text{C} NMR identifies carbonyl (190–200 ppm) and aromatic carbons . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ at 372.12 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with UV detection at 254 nm for nitroaromatic absorption .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect experimental design?

  • Methodological Answer : The compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). For biological assays, pre-dissolution in DMSO followed by dilution in PBS (≤1% DMSO) minimizes solvent interference. Solubility profiles should be confirmed via spectrophotometric titration (e.g., λ_max = 300–320 nm for nitro groups) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and acetylpiperazinyl groups influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the aryl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at meta/para positions. The acetylated piperazine acts as a weak electron donor, stabilizing intermediates in Ullmann or Buchwald-Hartwig couplings. Density functional theory (DFT) calculations can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation via kinetic studies under varying pH and catalyst loads is advised.

Q. What contradictions exist in reported biological activity data, and how can researchers resolve them?

  • Methodological Answer : Discrepancies in DNA-binding or enzyme inhibition assays (e.g., IC50_{50} variability) may arise from differences in assay conditions (pH, ionic strength) or compound aggregation. For example, notes DNA photocleavage efficiency at 1 µg/mL under UV light, but reproducibility requires strict control of irradiation intensity (e.g., 365 nm, 10 mW/cm2^2) and buffer composition. Use orthogonal assays (e.g., fluorescence quenching vs. gel electrophoresis) to confirm activity .

Q. What strategies mitigate degradation of this compound under physiological or storage conditions?

  • Methodological Answer : The nitro group is prone to photoreduction, necessitating storage in amber vials at –20°C under inert gas (argon). Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring identify major degradants (e.g., nitroso or amine derivatives). Buffering agents (e.g., citrate) in aqueous solutions can suppress hydrolysis of the acetylpiperazinyl moiety .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases or DNA topoisomerases) identifies key binding interactions. QSAR models trained on substituent effects (e.g., replacing nitro with cyano groups) predict bioavailability and toxicity. MD simulations (NAMD/GROMACS) assess conformational stability in binding pockets over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data reported for structurally similar analogs?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., acetyl vs. nitro group environments) may stem from solvent polarity or concentration effects. Compare spectra acquired under identical conditions (e.g., DMSO-d6, 25°C) and reference internal standards (TMS). For ambiguous peaks, 2D NMR techniques (HSQC, HMBC) resolve through-bond correlations .

Q. Why do toxicity profiles vary across studies, and what experimental parameters require standardization?

  • Methodological Answer : Intraperitoneal LD50_{50} values (e.g., 3 g/kg in mice ) depend on administration route, vehicle (oil vs. saline), and animal strain. Harmonize protocols per OECD guidelines: use ≥6 animals per dose group, monitor for 14 days, and employ histopathology to assess organ-specific effects. Cross-validate with in vitro cytotoxicity assays (e.g., HepG2 cells, MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-

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